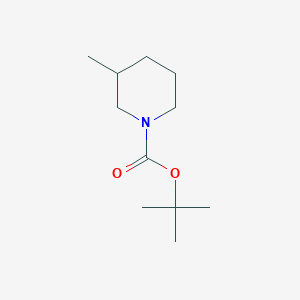

Tert-butyl 3-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 3-methylpiperidine-1-carboxylate” is a compound that likely belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperidine ring substituted with a tert-butyl carboxylate group and a methyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds like “tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate” and “tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate” are solids at room temperature .

Applications De Recherche Scientifique

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as a critical intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis route has been proposed, highlighting the compound's significance in drug development. This method offers advantages in terms of raw material availability, simplicity, and scalability, potentially benefiting industrial applications (Chen Xin-zhi, 2011).

Esterification and Ritter Reaction

The compound has shown utility in a one-pot esterification and Ritter reaction process, demonstrating remarkable regioselectivity and almost quantitative yield. This versatility underscores its potential in synthesizing various organic compounds, showcasing its role in facilitating complex chemical transformations (P. Dawar, M. Raju, R. Ramakrishna, 2011).

Development of Fluorinated Analogues

Research on fluorinated analogues of tert-butyl alcohol, which include tert-butyl 3-methylpiperidine-1-carboxylate derivatives, indicates their applicability in fluorous synthesis. These compounds serve as novel protecting groups, highlighting their role in the protection and immobilization of carboxylic acids within a fluorous phase, offering insights into their utility in enhancing synthetic methodologies (J. Pardo, A. Cobas, E. Guitián, L. Castedo, 2001).

Synthesis of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is identified as an important intermediate for small molecule anticancer drugs. The development of a rapid and high-yield synthetic method for this compound underscores the critical role of this compound derivatives in medicinal chemistry, particularly in the quest for effective cancer therapeutics (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Facilitating Organic Syntheses

Studies reveal the utility of this compound derivatives in facilitating the synthesis of complex organic molecules. For instance, the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines involves tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a scaffold, showcasing the compound's role in developing substituted piperidines through innovative synthetic routes (Rianne A. G. Harmsen, L. Sydnes, K. Törnroos, B. Haug, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWMIBESIUEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)